REACTION_CXSMILES
|
[F:1][C:2]([F:7])([F:6])[C:3]([OH:5])=[O:4].C(OC([N:15]1[CH2:23][CH2:22][C:18]2([CH2:21][O:20][CH2:19]2)[CH2:17][CH2:16]1)=O)(C)(C)C>>[F:1][C:2]([F:7])([F:6])[C:3]([OH:5])=[O:4].[CH2:19]1[C:18]2([CH2:22][CH2:23][NH:15][CH2:16][CH2:17]2)[CH2:21][O:20]1 |f:2.3|
|
Name
|
|
Quantity
|
125 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2(COC2)CC1
|
Name
|
B2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
50 mg, 0.22 mmol) in dichloromethane, then after 1 h the reaction mixture was concentrated
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(F)F.C1OCC12CCNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |